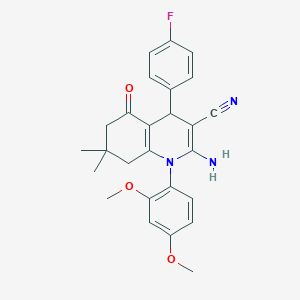![molecular formula C29H28F3N3O4S2 B11515578 N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515578.png)
N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine sulfonyl group, and a trifluoromethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine sulfonyl group and the trifluoromethyl phenyl group. Common reagents used in these reactions include sulfur, amines, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared to other thiazole derivatives and sulfonyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine sulfonyl group and the trifluoromethyl phenyl group distinguishes it from other similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C29H28F3N3O4S2 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholin-4-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H28F3N3O4S2/c1-38-25-9-5-21(6-10-25)13-14-35-27(20-40-28(35)33-24-4-2-3-23(19-24)29(30,31)32)22-7-11-26(12-8-22)41(36,37)34-15-17-39-18-16-34/h2-12,19-20H,13-18H2,1H3 |
InChI Key |
SRUWBSMAXDKRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)](/img/structure/B11515501.png)
![(4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11515506.png)
![2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide](/img/structure/B11515512.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11515517.png)
![4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine](/img/structure/B11515519.png)
![N-Methyl-N'-{2-[4-(naphthalene-2-sulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B11515520.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone](/img/structure/B11515533.png)
![N-[(Z)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-chlorobenzamide](/img/structure/B11515535.png)
![ethyl 4-{[(2E)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11515539.png)
![Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11515542.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11515546.png)
![1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide](/img/structure/B11515552.png)
![ethyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11515556.png)
